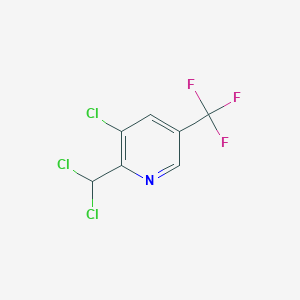

3-Chloro-2-(dichloromethyl)-5-(trifluoromethyl)pyridine

Cat. No. B3033715

Key on ui cas rn:

114431-96-8

M. Wt: 264.5 g/mol

InChI Key: BQYJIDXRAQIUIZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04739070

Procedure details

2,3-Dichloro-5-(trifluoromethyl)pyridine (43.2 g, 0.20 mole) was dissolved in 140 g (1.17 mole) of chloroform and 105 g of N-methylpyrrolidone. Sodium hydroxide (40 g of 50 percent aqueous solution, 0.5 mole) was added with stirring and the mixture was allowed to stir for 20 hours at room temperature. Another 10 g of 50 percent aqueous sodium hydroxide was added and stirring was continued. After 27 total hours a large excess of water was added. The resulting aqueous layer was removed and the organic layer was concentrated on a rotary evaporator under reduced pressure to obtain an oil containing the title compound. The oil was distilled in a fractionating column and the product fractions washed with dilute aqueous sodium carbonate to obtain 18.8 g of the title compound (35.5 percent of theory) having 97 percent purity by gas chromatography. The product, which was identified by its mass spectrum (parent peak at 263 mass units) and gas chromatographic parameters (compared with an authentic standard), had a boiling point of 108°-114° C. at 19 mm Hg pressure. Approximately 17.5 g of unreacted 2,3-dichloro-5-(trifluoromethyl)pyridine was also recovered.

Name

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[C:7]([Cl:8])=[CH:6][C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1.[CH:13](Cl)([Cl:15])[Cl:14].[OH-].[Na+].O>CN1CCCC1=O>[Cl:8][C:7]1[C:2]([CH:13]([Cl:15])[Cl:14])=[N:3][CH:4]=[C:5]([C:9]([F:12])([F:11])[F:10])[CH:6]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

43.2 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC=C(C=C1Cl)C(F)(F)F

|

|

Name

|

|

|

Quantity

|

140 g

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

40 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

105 g

|

|

Type

|

solvent

|

|

Smiles

|

CN1C(CCC1)=O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir for 20 hours at room temperature

|

|

Duration

|

20 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting aqueous layer was removed

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the organic layer was concentrated on a rotary evaporator under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain an oil

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C(=NC=C(C1)C(F)(F)F)C(Cl)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |